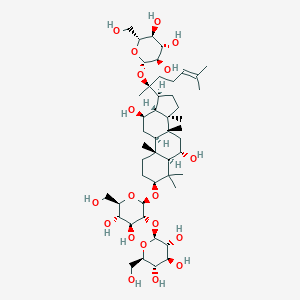

Vinaginsenoside R4

Vue d'ensemble

Description

Currently, there is no direct information available on "Vinaginsenoside R4" from the provided papers. However, there is a related compound, Vina-ginsenoside R7 (R7), which has been studied for its pharmacological activities. Vina-ginsenoside R7 has been shown to possess antioxidant and anti-inflammatory properties and may protect against skin photodamage resulting from UVB irradiation by affecting various pathways and factors such as MMP secretion, TGF-β1, type I procollagen, NF-κB, Nrf2, and pro-inflammatory cytokines .

Synthesis Analysis

The papers provided do not discuss the synthesis of Vinaginsenoside R4. However, there is a study on the synthesis of poly-(R)-3-hydroxybutyrate by the class III synthase from Allochromatium vinosum, which is unrelated to Vinaginsenoside R4 but provides insight into the synthesis of a biopolymer using an alternative substrate, HB-NAC, and the role of N-acetylcysteamine (NAC) in the chain termination reaction . Another paper details the total synthesis of (-)- and ent-(+)-vindoline, which is a different compound but showcases a unique reaction cascade that forms multiple bonds and rings in a single step .

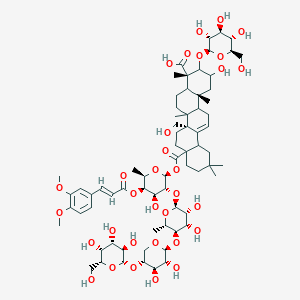

Molecular Structure Analysis

The molecular structure of Vinaginsenoside R4 is not provided in the papers. However, the synthesis of vindoline involves the formation of a pentacyclic ring system with multiple stereocenters, which highlights the complexity that can be involved in the molecular structures of natural products .

Chemical Reactions Analysis

There is no specific information on the chemical reactions of Vinaginsenoside R4. The provided papers do not cover this aspect. However, the paper on Vina-ginsenoside R7 suggests that it can influence the expression and activity of various molecules involved in the skin's response to UVB irradiation, indicating that it may participate in biochemical reactions related to inflammation and oxidative stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of Vinaginsenoside R4 are not discussed in the provided papers. The papers focus on the biological activities of Vina-ginsenoside R7 , the synthesis of a biopolymer , and the total synthesis of vindoline , none of which provide information on the physical and chemical properties of Vinaginsenoside R4.

Applications De Recherche Scientifique

Vinaginsenoside R4 has been isolated from the leaves of hydroponic Panax ginseng and has shown potential as an inhibitor of melanogenesis .

Application Summary

The compound was found to inhibit melanogenesis, the process that leads to skin pigmentation . This suggests that Vinaginsenoside R4 could potentially be used in skin whitening compounds .

Experimental Procedures

The chemical structures of Vinaginsenoside R4 were determined based on spectroscopic methods, including fast atom bombardment mass spectroscopy (FAB-MS), 1D-nuclear magnetic resonance (NMR), 2D-NMR, and infrared (IR) spectroscopy .

Results and Outcomes

The melanogenic inhibitory activity of Vinaginsenoside R4 was found to be 27.8% at a concentration of 80 µM . It also showed inhibitory activity on body pigmentation on a zebrafish model, which is commonly used as a model for biomedical or cosmetic research .

Orientations Futures

While Vinaginsenoside R4 has shown potential as a skin whitening compound, more research is needed to fully understand its mechanism of action and potential applications . Future studies could also explore other potential uses of this compound, given its natural origin and lack of cytotoxic effects .

Propriétés

IUPAC Name |

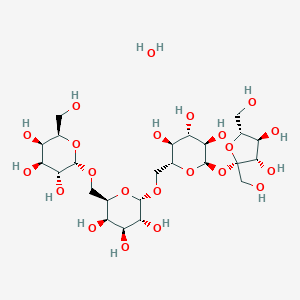

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-6,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(2)10-9-13-48(8,67-42-38(61)35(58)32(55)26(19-50)63-42)22-11-15-46(6)30(22)23(52)16-28-45(5)14-12-29(44(3,4)40(45)24(53)17-47(28,46)7)65-43-39(36(59)33(56)27(20-51)64-43)66-41-37(60)34(57)31(54)25(18-49)62-41/h10,22-43,49-61H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26+,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38+,39+,40-,41-,42-,43-,45+,46+,47+,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJAEODBOCLNBU-GYMUUCMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)O)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinaginsenoside R4 | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-Fluorophenyl)-3-methylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B150562.png)